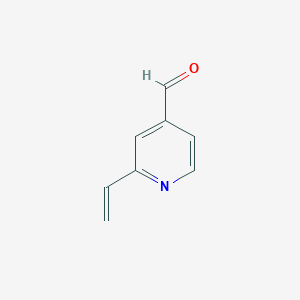
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4. It is a derivative of phenethylamine and contains a trimethoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding oxime using hydroxylamine hydrochloride in the presence of a base.
Reduction: The oxime is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Final Product: The resulting amine is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted amines and amides
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one
- 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Uniqueness
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-amino-1-(2,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3 |
InChI-Schlüssel |
OKHWAWJVUWQUDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
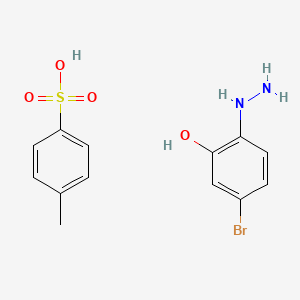
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)

![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
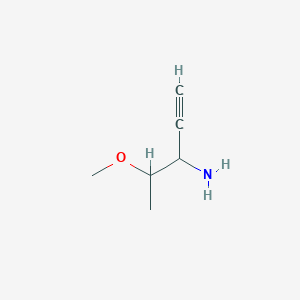
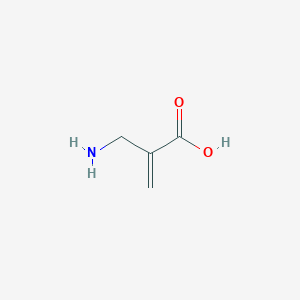

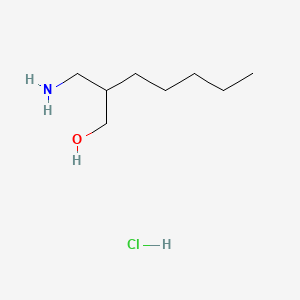
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
